molecular formula C13H11BrN2O B11988136 N-(4-aminophenyl)-4-bromobenzamide

N-(4-aminophenyl)-4-bromobenzamide

Cat. No.: B11988136
M. Wt: 291.14 g/mol
InChI Key: QKZVODVTOPUSDV-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-4-bromobenzamide is an organic compound that features both an amine group and a bromobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-aminophenyl)-4-bromobenzamide can be synthesized through a multi-step process. One common method involves the bromination of 4-aminobenzamide, followed by the coupling of the resulting brominated intermediate with aniline. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)-4-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-aminophenyl)-4-bromobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-bromobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in DNA methylation and protein synthesis inhibition.

Comparison with Similar Compounds

N-(4-aminophenyl)-4-bromobenzamide can be compared with other similar compounds, such as:

    N-(4-aminophenyl)benzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-bromo-N-(4-aminophenyl)benzamide: Similar structure but different positioning of functional groups, leading to variations in chemical behavior.

    N-(4-aminophenyl)-4-chlorobenzamide: Chlorine atom instead of bromine, affecting its reactivity and applications.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(4-aminophenyl)-4-bromobenzamide

InChI

InChI=1S/C13H11BrN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)

InChI Key

QKZVODVTOPUSDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Br

Origin of Product

United States

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